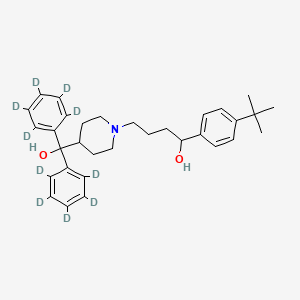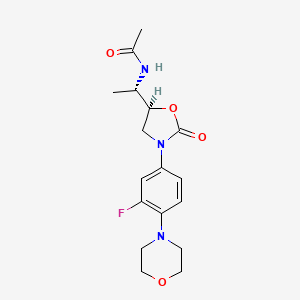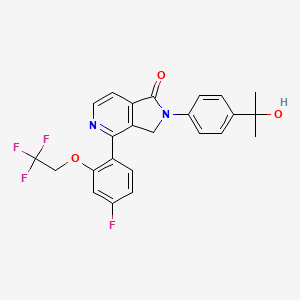
Glucosylceramide synthase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucosylceramide synthase-IN-1 is a small molecule inhibitor that targets glucosylceramide synthase, an enzyme responsible for the synthesis of glucosylceramide from ceramide and uridine diphosphate-glucose. This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and are involved in various cellular processes, including cell signaling, membrane integrity, and disease pathogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glucosylceramide synthase-IN-1 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often commercially available or can be synthesized using standard organic chemistry techniques.
Formation of Key Intermediates: The key intermediates are synthesized through a series of chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions.
Final Coupling Reaction: The final step involves the coupling of the key intermediates to form the desired this compound compound. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-quality compound. Common techniques used in industrial production include high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Glucosylceramide synthase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule .
Wissenschaftliche Forschungsanwendungen
Glucosylceramide synthase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biosynthesis and metabolism of glycosphingolipids.
Biology: Employed in research to understand the role of glucosylceramide synthase in cellular processes and disease mechanisms.
Medicine: Investigated as a potential therapeutic agent for the treatment of lysosomal storage disorders, such as Gaucher disease and Fabry disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting glycosphingolipid metabolism
Wirkmechanismus
Glucosylceramide synthase-IN-1 exerts its effects by inhibiting the enzyme glucosylceramide synthase. This inhibition prevents the synthesis of glucosylceramide from ceramide and uridine diphosphate-glucose, leading to a reduction in the levels of glycosphingolipids. The molecular targets and pathways involved include the glycosphingolipid biosynthesis pathway and various cellular signaling pathways that are regulated by glycosphingolipids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eliglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease.
Miglustat: A glucosylceramide synthase inhibitor used for the management of mild to moderate type I Gaucher disease.
Venglustat: A glucosylceramide synthase inhibitor being developed for lysosomal storage diseases and Parkinson’s disease.
Uniqueness
Glucosylceramide synthase-IN-1 is unique in its specific inhibition of glucosylceramide synthase, making it a valuable tool for studying glycosphingolipid metabolism and for developing therapeutic strategies targeting this pathway. Its high specificity and potency distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C24H20F4N2O3 |
|---|---|
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-pyrrolo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C24H20F4N2O3/c1-23(2,32)14-3-6-16(7-4-14)30-12-19-17(22(30)31)9-10-29-21(19)18-8-5-15(25)11-20(18)33-13-24(26,27)28/h3-11,32H,12-13H2,1-2H3 |
InChI-Schlüssel |
OAZAPIKYVGRNCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)N2CC3=C(C2=O)C=CN=C3C4=C(C=C(C=C4)F)OCC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


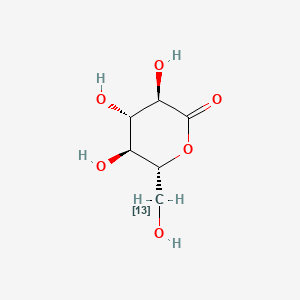
![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
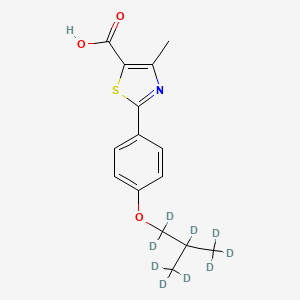
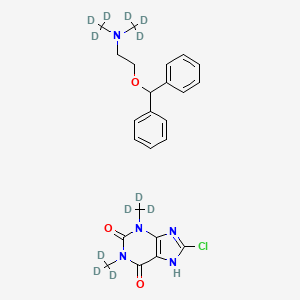
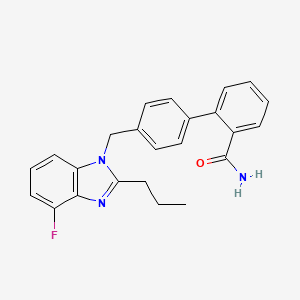
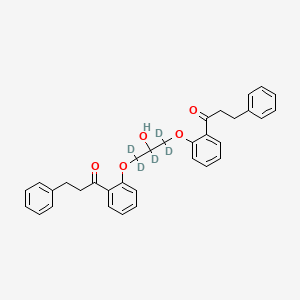
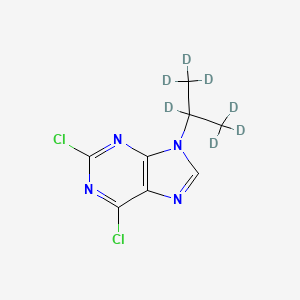
![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
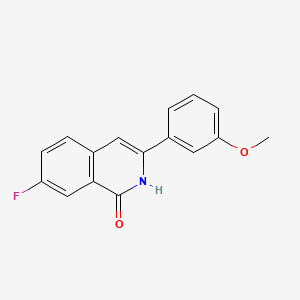
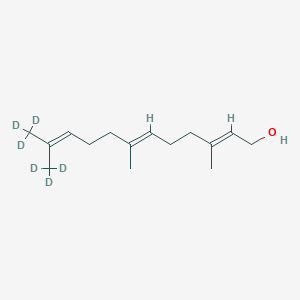
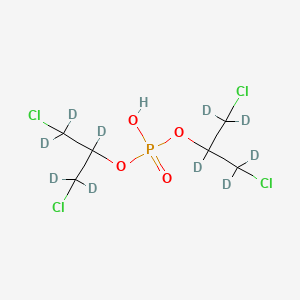
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
